[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride
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Overview
Description
[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C7H15NS·HCl It is a hydrochloride salt of [(2R,4S)-2-Methylthian-4-yl]methanamine, which is a derivative of thian-4-ylmethanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the thian-4-ylmethanamine backbone.
Methylation: The thian-4-ylmethanamine is then methylated at the 2-position to introduce the methyl group.
Resolution: The resulting racemic mixture is resolved to obtain the desired (2R,4S) enantiomer.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride can be compared with other similar compounds, such as:
[(2R,4S)-2-Methylthian-4-yl]methanamine: The free base form without the hydrochloride salt.
[(2R,4S)-2-Methylthian-4-yl]methanol: A related compound with a hydroxyl group instead of an amine.
[(2R,4S)-2-Methylthian-4-yl]methylamine: A derivative with a different substitution pattern.
Properties
IUPAC Name |
[(2R,4S)-2-methylthian-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-6-4-7(5-8)2-3-9-6;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINJFXHRCYKVMY-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCS1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCS1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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